Cas no 878094-17-8 (5,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyridine-3-carboxamide)

5,6-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyridine-3-carboxamide is a specialized organic compound featuring a pyridine-carboxamide core with dichloro substitution at the 5 and 6 positions, linked to a 2,3-dihydro-1,4-benzodioxin moiety via a methylene bridge. This structure confers potential utility in medicinal chemistry and agrochemical research, particularly as a scaffold for developing bioactive molecules. The dichloro-pyridine group enhances electrophilic reactivity, while the benzodioxin component may improve metabolic stability and binding affinity. Its well-defined synthetic route allows for precise modifications, making it valuable for structure-activity relationship studies. The compound's balanced lipophilicity and steric profile suggest suitability for applications requiring targeted molecular interactions.
5,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyridine-3-carboxamide structure
878094-17-8 structure
Product Name:5,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyridine-3-carboxamide
CAS No:878094-17-8
MF:C15H12Cl2N2O3
MW:339.17338180542
CID:5456116
PubChem ID:16287503
Update Time:2025-05-20

5,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5,6-dichloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]pyridine-3-carboxamide
    • EN300-26604171
    • 5,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyridine-3-carboxamide
    • Z29885300
    • AKOS016864444
    • AKOS001217441
    • 878094-17-8
    • Inchi: 1S/C15H12Cl2N2O3/c16-11-5-9(6-18-14(11)17)15(20)19-7-10-8-21-12-3-1-2-4-13(12)22-10/h1-6,10H,7-8H2,(H,19,20)
    • InChI Key: GJRSSNLNVHWHMH-UHFFFAOYSA-N
    • SMILES: ClC1=C(N=CC(=C1)C(NCC1COC2C=CC=CC=2O1)=O)Cl

Computed Properties

  • Exact Mass: 338.0224976g/mol
  • Monoisotopic Mass: 338.0224976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 60.4Ų

5,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyridine-3-carboxamide Pricemore >>

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Additional information on 5,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyridine-3-carboxamide

5,6-Dichloro-N-(2,3-Dihydro-1,4-Benzodioxin-3-Ylmethyl)Pyridine-3-Carboxamide (CAS No. 878094-17-8)

5,6-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-3-yilmethyl)pyridine-3-carboxamide is a highly specialized organic compound with the CAS registry number 878094-17-8. This compound belongs to the class of pyridine derivatives and is characterized by its unique structural features, including the presence of two chlorine atoms at the 5 and 6 positions of the pyridine ring and a substituted benzodioxin group attached via a methylene bridge to the nitrogen atom of the carboxamide moiety. The combination of these functional groups makes this compound a versatile platform for various applications in the fields of pharmacology, agrochemistry, and materials science.

The synthesis of 5,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-3-yilmethyl)pyridine-3-carboxamide involves a series of carefully optimized reactions. The starting material is typically a pyridine derivative with appropriate substituents to facilitate further functionalization. The introduction of chlorine atoms at the 5 and 6 positions is achieved through electrophilic substitution reactions or via intermediates such as dichloropyridines. The benzodioxin group is introduced through nucleophilic aromatic substitution or coupling reactions, depending on the specific conditions and desired regioselectivity.

Recent studies have highlighted the potential of this compound as a precursor for bioactive molecules. For instance, researchers have explored its role in the development of novel antifungal agents due to its ability to inhibit key enzymes involved in fungal metabolism. Additionally, its unique electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices.

From a structural standpoint, 5,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-3-yilmethyl)pyridine-3-carboxamide exhibits significant stability due to the electron-withdrawing effects of the chlorine atoms and the resonance stabilization provided by the benzodioxin ring. These properties not only enhance its thermal stability but also contribute to its resistance against photodegradation.

In terms of applications, this compound has shown potential in several areas. In agriculture, it has been investigated as a component in advanced crop protection formulations due to its ability to target specific pests without adversely affecting non-target organisms. In pharmaceuticals, its role as an intermediate in drug discovery programs has been well-documented.

Furthermore, recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity profiles of 5,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-3-yilmethyl)pyridine-3-carboxamide with unprecedented accuracy. These insights have paved the way for its use in designing novel materials with tailored electronic properties.

In conclusion, 5,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-3-yilmethyl)pyridine-3-carboxamide (CAS No. 878094-17) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in pharmacology

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